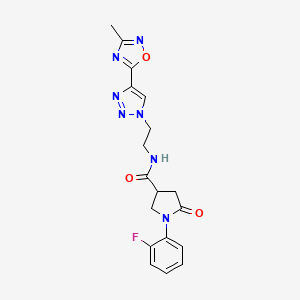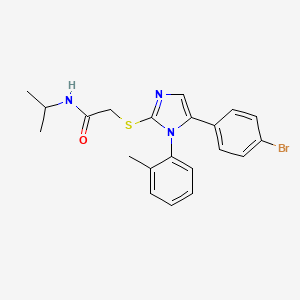![molecular formula C15H11FN2OS2 B2947167 3-allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 307341-18-0](/img/structure/B2947167.png)
3-allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound characterized by its unique molecular structure, which includes a thieno[2,3-d]pyrimidinone core, an allyl group, and a fluorophenyl moiety[_{{{CITATION{{{_1{2- { [3-ALLYL-5- (4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROTHIENO 2,3-D ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidinone core. One common approach is to start with a suitable thieno[2,3-d]pyrimidinone precursor, which undergoes alkylation with an allyl halide to introduce the allyl group[_{{{CITATION{{{1{2- { [3-ALLYL-5- (4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROTHIENO [2,3-D ](https://wwwsigmaaldrichcom/US/en/product/aldrich/r857106){{{CITATION{{{_1{2- { [3-ALLYL-5- (4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROTHIENO 2,3-D ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure, potentially altering its properties.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the core structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Electrophilic substitution may involve reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution might use alkyl halides or thiols.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
Biologically, 3-allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one has shown potential in various assays, including antimicrobial and anticancer activities. Its interactions with biological targets can lead to the development of new therapeutic agents.
Medicine
In medicine, the compound's potential as a drug candidate is being explored. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases, including infections and cancer.
Industry
Industrially, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
3-allyl-5-(2-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
3-allyl-5-(3-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, its distinct fluorophenyl group and mercapto moiety may confer unique properties and applications.
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c1-2-7-18-14(19)12-11(8-21-13(12)17-15(18)20)9-3-5-10(16)6-4-9/h2-6,8H,1,7H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCXRUNDCJPKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-1H-imidazole-2(3H)-thione](/img/structure/B2947084.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2947085.png)

![3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2947091.png)
![4-TERT-BUTYL-N-[4'-(4-TERT-BUTYLBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE](/img/structure/B2947092.png)
acetic acid](/img/structure/B2947094.png)




![2-(3-methylphenoxy)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2947101.png)
![9-(4-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)


